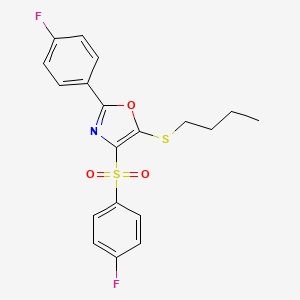

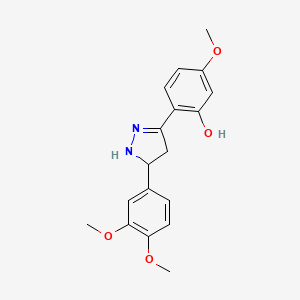

2-(5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-5-methoxyphenol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of pyrazole, a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms. The presence of methoxy groups (-OCH3) and a phenyl ring (a six-membered aromatic ring of carbon atoms) suggests that this compound could have interesting chemical properties .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), or mass spectrometry .Chemical Reactions Analysis

The reactivity of this compound would depend on various factors, including the presence and position of the methoxy groups and the pyrazole ring. It might undergo reactions typical for these functional groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of methoxy groups could affect its solubility, while the aromatic rings could influence its stability .科学的研究の応用

Anticancer Activity

The compound’s potential as an anticancer agent has attracted attention. Researchers have explored its cytotoxic effects against tumor cells, both resistant and non-resistant. While it doesn’t sensitize Doxorubicin (DOX)-resistant breast cancer cells, it does exhibit significant DNA binding properties. Upon treatment, it causes DNA intercalation, leading to increased melting temperature and altered DNA viscosity .

DNA Interaction and Binding

The synthesized pyrazoline demonstrates strong intercalation binding with DNA. Studies using DNA thermal denaturation and viscosity measurements reveal its ability to interact with DNA, affecting its stability and structure. This property could be harnessed for drug design and targeted therapies .

Nitrogen-Containing Heterocycles

As a nitrogen-containing heterocycle, this compound aligns with a class of molecules known for their diverse biological activities. Nitrogen heterocycles are prevalent in natural products and synthetic compounds. Understanding its structure-activity relationships can contribute to drug development .

Curcuminoid Derivatives

The synthesis of this compound involves cyclization between a monocarbonyl curcuminoid and ethyl hydrazinobenzoate. Curcuminoids, derived from turmeric, have gained attention for their potential health benefits. Investigating this compound’s properties sheds light on curcuminoid derivatives .

Drug Resistance Reversal

Although it doesn’t enhance DOX cell killing ability, exploring its synergistic effects with existing drugs could lead to novel therapeutic strategies. Investigating its role in multidrug resistance reversal is crucial for overcoming drug-resistant tumors .

Synthetic Methodology

The efficient synthesis of this compound via cyclization highlights its accessibility. Researchers can use this methodology to create related pyrazolines or explore modifications for improved properties .

作用機序

Target of Action

Compounds like “2-(5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-5-methoxyphenol” often target specific proteins or enzymes in the body. These targets are usually key components in a biological pathway and their modulation can lead to therapeutic effects .

Mode of Action

The compound may interact with its target through various mechanisms, such as competitive inhibition, allosteric modulation, or covalent bonding. The specific mode of action depends on the chemical structure of the compound and the nature of the target .

Biochemical Pathways

The compound could affect various biochemical pathways depending on its target. For instance, if the target is an enzyme involved in a metabolic pathway, the compound could alter the production of certain metabolites .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would determine its bioavailability. Factors such as solubility, stability, and molecular size could influence how the compound is absorbed and distributed in the body .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific biological pathway it affects. This could range from changes in cell signaling to alterations in gene expression .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .

Safety and Hazards

特性

IUPAC Name |

2-[5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-methoxyphenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4/c1-22-12-5-6-13(16(21)9-12)15-10-14(19-20-15)11-4-7-17(23-2)18(8-11)24-3/h4-9,14,19,21H,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFONVXFESFZSJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=NNC(C2)C3=CC(=C(C=C3)OC)OC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

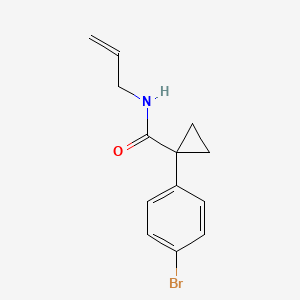

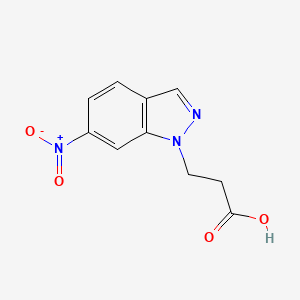

![N-(2-(2-hydroxyethoxy)ethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2631566.png)

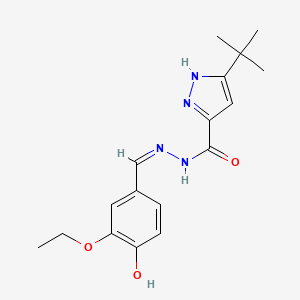

![5-methyl-7-(pyrrolidine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2631567.png)

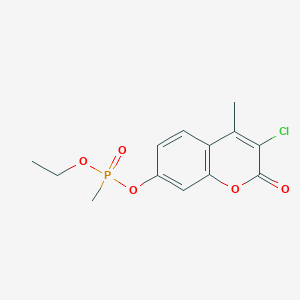

![N-[4-(2,3-Dihydro-1,4-benzoxazin-4-yl)-4-oxobutyl]but-2-ynamide](/img/structure/B2631572.png)

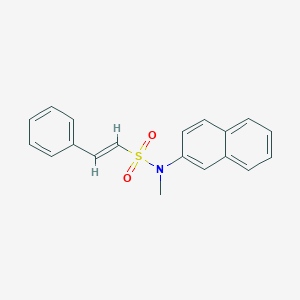

![2-[(4-Fluorophenyl)sulfonyl]ethanamine](/img/structure/B2631573.png)

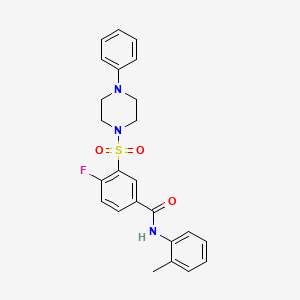

![(E)-2-phenyl-N-[3-(2-pyrazol-1-ylethoxy)phenyl]ethenesulfonamide](/img/structure/B2631575.png)

![Tert-butyl 3-[(6-oxo-3-pyridin-3-ylpyridazin-1-yl)methyl]azetidine-1-carboxylate](/img/structure/B2631578.png)

![N-[1-(4-isobutyl-3-oxo-3,4-dihydroquinoxalin-2-yl)piperidin-4-yl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2631581.png)